An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide: Synthesis, Properties, and Potential Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. While specific data for this molecule is not extensively available in public literature, its structural motifs—a halogenated aminophenyl ring coupled with a fluorinated benzoyl group—suggest a rich potential for biological activity. This guide provides a comprehensive overview of its core basic properties, drawing upon established chemical principles and data from structurally analogous compounds. We will detail a proposed synthetic pathway, predict its key physicochemical characteristics, and explore potential pharmacological applications and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel chemical entities.
Introduction and Molecular Structure
N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide belongs to the class of N-arylbenzamides, a scaffold prevalent in numerous biologically active compounds. The molecule's structure is characterized by a 4-aminophenyl group N-acylated by a 4-fluorobenzoyl moiety, with a chlorine atom positioned ortho to the amide linkage on the aniline ring.
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IUPAC Name: N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide
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Molecular Formula: C₁₃H₁₀ClFN₂O
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Molecular Weight: 264.69 g/mol
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CAS Number: Not available (as of the date of this guide)
The presence of electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups, combined with the central amide linkage, dictates its chemical reactivity, conformational flexibility, and potential for intermolecular interactions—key determinants of its biological function.
Proposed Synthetic Pathway
A robust and logical synthesis for N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide can be devised based on well-established amide bond formation and nitro group reduction methodologies.[1][2][3][4] The proposed pathway involves a two-step sequence starting from commercially available precursors.
Step 1: Amide Coupling of 4-Chloro-2-nitroaniline and 4-Fluorobenzoyl Chloride
The initial step involves a nucleophilic acyl substitution reaction. 4-Chloro-2-nitroaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically performed in an inert solvent with a non-nucleophilic base to scavenge the HCl byproduct.
Step 2: Reduction of the Nitro Intermediate
The resulting nitro-intermediate, N-(4-Chloro-2-nitrophenyl)-4-fluorobenzamide, is then subjected to reduction to yield the target primary amine. Catalytic hydrogenation is a common and efficient method for this transformation, offering high yields and chemoselectivity.[5][6][7]
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 4-Fluorobenzoyl Chloride
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To a round-bottom flask charged with 4-fluorobenzoic acid (1.0 eq), add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).[8]
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Equip the flask with a reflux condenser and heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
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After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 4-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.[8][9][10][11]
Part B: Synthesis of N-(4-Chloro-2-nitrophenyl)-4-fluorobenzamide (Intermediate)
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Dissolve 4-chloro-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
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Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.
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Cool the mixture in an ice bath and add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.
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Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.
Part C: Synthesis of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide (Final Product)
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Dissolve the nitro-intermediate from Part B in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is fully consumed.[7]
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide. The product can be further purified by recrystallization.
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes the predicted properties of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide based on the properties of analogous structures like benzanilide and substituted anilines.[12][13][14][15]
| Property | Predicted Value | Rationale & References |
| Melting Point (°C) | 170 - 190 | Substituted benzanilides are typically crystalline solids with melting points higher than their constituent amines and acids. Benzanilide melts at 162-164 °C.[12] Halogen substitution often increases the melting point. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetone). | The aromatic nature and amide group contribute to low aqueous solubility, a common feature of benzanilides.[12][13][14] |
| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | The presence of two aromatic rings and a chlorine atom suggests significant lipophilicity. The amino and fluoro groups will have a lesser, counteracting effect. The logP for 4-chloro-2-nitroaniline is 2.72.[16] |
| pKa (Acidic/Basic) | Basic pKa (amine): 3.0 - 4.0; Acidic pKa (amide N-H): 16 - 18 | The anilino nitrogen's basicity is reduced by the electron-withdrawing chloro and acyl groups. The amide proton is very weakly acidic, typical for secondary amides. |
Potential Pharmacological and Biological Activities
The structural components of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide are found in various classes of bioactive molecules. This suggests several avenues for pharmacological investigation.
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Anticancer Activity: Fluorinated benzamides have been investigated as potent histone deacetylase (HDAC) inhibitors.[17] For instance, the structurally related N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide showed potent activity against HDAC3 and exhibited significant tumor growth inhibition.[17] The core benzamide scaffold is a known pharmacophore for targeting various cancer-related pathways.
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Antimicrobial Agents: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[18] The combination of halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration.
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Antithrombotic Agents: A series of 2-aminobenzamide derivatives were synthesized and showed promising in vivo antithrombotic activity, suggesting potential as factor Xa inhibitors.[19]
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Anticonvulsant Properties: Certain 4-aminobenzamides have been evaluated and shown to possess anticonvulsant effects in animal models, comparing favorably to established drugs like phenobarbital.[20]
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Other CNS Applications: Substituted benzamides are a well-known class of neuroleptic drugs, primarily acting as dopamine D2 receptor antagonists.[21]
Caption: Potential pharmacological roles for the target molecule.
Analytical Methodologies
A complete analytical characterization is essential to confirm the identity, purity, and properties of the synthesized compound. A multi-technique approach is recommended.
Protocol: Compound Characterization
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Chromatography (TLC/HPLC):
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Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexane to monitor reaction progress and assess purity. Visualize spots under UV light (254 nm).
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High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water or methanol/water gradients to determine the final purity of the compound.
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Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Should reveal characteristic signals for the aromatic protons, the amine (NH₂) protons, and the amide (NH) proton. The chemical shifts and coupling patterns will be diagnostic of the substitution pattern.
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¹³C NMR: Will show the expected number of carbon signals, including the characteristic amide carbonyl signal (~165 ppm).
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¹⁹F NMR: A singlet is expected for the fluorine atom on the benzoyl ring.[22]
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Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region.[23][24]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 265.69, confirming the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.[25]
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Physical Characterization:
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Melting Point: Determine the melting point of the purified solid using a calibrated apparatus. A sharp melting range is indicative of high purity.
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Elemental Analysis: Combustion analysis should yield experimental percentages of C, H, and N that are within ±0.4% of the theoretical values for C₁₃H₁₀ClFN₂O.
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Conclusion
While N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is not a well-documented compound, a thorough analysis based on the principles of organic chemistry and the study of analogous structures allows for a robust prediction of its fundamental properties. The proposed synthetic route is practical and relies on high-yielding, standard laboratory transformations. The predicted physicochemical properties suggest a lipophilic, crystalline solid with potential for further chemical modification. Most significantly, its structural relationship to known bioactive molecules, particularly in the fields of oncology and infectious diseases, makes it a compelling candidate for synthesis and biological screening. This guide provides the necessary foundational knowledge for researchers to confidently engage with this promising chemical entity.
References
-
PrepChem.com. Step (a): Preparation of 4-fluorobenzoyl chloride. Available from: [Link]
-
ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC. Available from: [Link]
-
PubChem. 4-Chloro-2-nitroaniline. Available from: [Link]
-
MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]
-
PubMed. Catalytic reduction of 2-nitroaniline: a review. Available from: [Link]
-
Semantic Scholar. Catalytic reduction of 2-nitroaniline: a review. Available from: [Link]
-
Cheméo. Benzanilide (C13H11NO) properties. Available from: [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
SciSpace. Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. Available from: [Link]
-
PubMed. Anticonvulsant activity of some 4-aminobenzamides. Available from: [Link]
-
SpringerLink. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available from: [Link]
-
Cheméo. Benzanilide, n,4-di-tert-butyl- - Chemical & Physical Properties. Available from: [Link]
-
Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Available from: [Link]
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. Available from: [Link]
-
Taylor & Francis Online. N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Available from: [Link]
-
National Institutes of Health (NIH). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC. Available from: [Link]
-
Laboratory Chemicals. Benzanilide, 99% 93-98-1 India. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
PubMed. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Available from: [Link]
-
Chemistry Education. Synthesis and analysis of amides. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]
-
Slideshare. Benzamide | PPTX. Available from: [Link]
-
Hilaris Publishing. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
- Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
International Journal of Engineering Research & Technology. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]
-
PubMed. 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 5. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 11. 4-Fluorobenzoyl chloride (CAS NO:403-43-0) | 4-Fluorobenzoyl chloride Manufacturer and Suppliers | Scimplify [scimplify.com]
- 12. webqc.org [webqc.org]
- 13. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 14. Benzanilide, 99% 93-98-1 India [ottokemi.com]
- 15. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 16. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 23. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 24. mdpi.com [mdpi.com]
- 25. Bot Verification [rasayanjournal.co.in]
